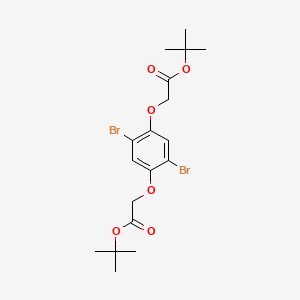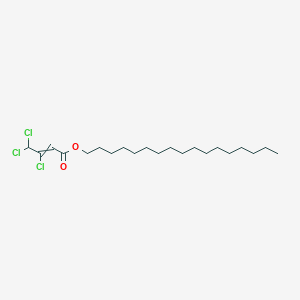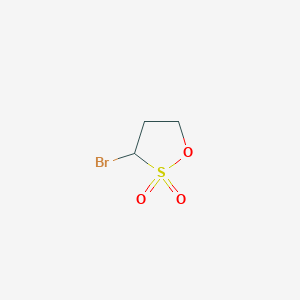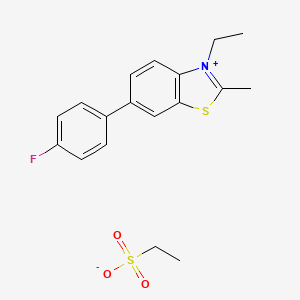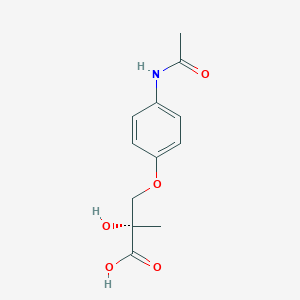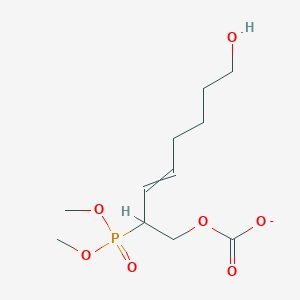![molecular formula C22H18N2OS B12520230 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- CAS No. 799841-68-2](/img/structure/B12520230.png)
1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be constructed through a Debus-Radziszewski reaction.
Introduction of Phenoxymethyl Group: This step may involve the reaction of the imidazole intermediate with a phenoxymethyl halide under basic conditions.
Attachment of Phenylthio Group: The final step could involve the nucleophilic substitution of a halogenated imidazole derivative with a thiophenol compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroimidazoles.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]- depends on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with biological receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-methyl-4-phenyl: Lacks the phenoxymethyl and phenylthio groups.
1H-Imidazole, 2-(phenoxymethyl)-4-methyl: Contains a methyl group instead of the phenylthio group.
1H-Imidazole, 2-(phenoxymethyl)-4-(4-methylphenyl): Contains a methyl-substituted phenyl group.
Properties
CAS No. |
799841-68-2 |
|---|---|
Molecular Formula |
C22H18N2OS |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(phenoxymethyl)-5-(4-phenylsulfanylphenyl)-1H-imidazole |
InChI |
InChI=1S/C22H18N2OS/c1-3-7-18(8-4-1)25-16-22-23-15-21(24-22)17-11-13-20(14-12-17)26-19-9-5-2-6-10-19/h1-15H,16H2,(H,23,24) |
InChI Key |
VUMYTKXSXJWGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
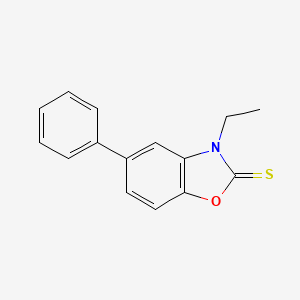
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
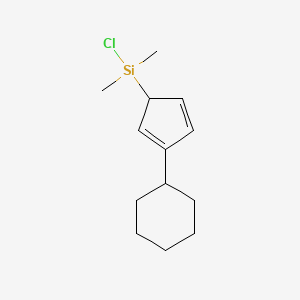
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
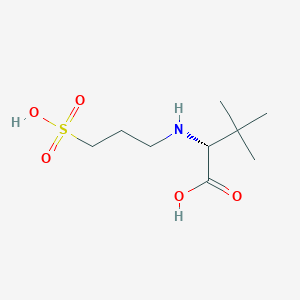
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
